6-Bromo-1-chloro-2-ethoxynaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-chloro-2-ethoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClO/c1-2-15-11-6-3-8-7-9(13)4-5-10(8)12(11)14/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFYAUXYIAATNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization
Regioselective Synthesis of 6-Bromo-1-chloro-2-ethoxynaphthalene
The synthesis of this compound is a nuanced process that hinges on the controlled, sequential introduction of substituents onto a naphthalene (B1677914) framework. The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the ring, which direct the position of subsequent functionalization.
Precursor Synthesis and Functionalization Pathways
A plausible and commonly employed precursor for the synthesis of this compound is 2-naphthol (B1666908). The hydroxyl group of 2-naphthol is an activating group, meaning it increases the electron density of the aromatic rings, making them more susceptible to electrophilic attack. organicchemistrytutor.comlibretexts.org This activation, however, is not uniform across all positions, leading to preferential substitution at specific sites.
The synthesis of the key intermediate, 6-bromo-2-naphthol (B32079), from 2-naphthol has been well-documented. orgsyn.orggoogle.comgoogle.comprepchem.comyoutube.com A notable method involves the initial di-bromination of 2-naphthol to yield 1,6-dibromo-2-naphthol (B94854), followed by a selective reduction (de-bromination) at the 1-position to afford 6-bromo-2-naphthol. orgsyn.orgprepchem.comyoutube.com This two-step process provides a high yield of the desired 6-bromo-2-naphthol. orgsyn.org
An alternative precursor is 2-ethoxynaphthalene (B165321), which can be synthesized from 2-naphthol via a Williamson ether synthesis. chegg.comchegg.com The ethoxy group, similar to the hydroxyl group, is also an activating, ortho-, para-director. organicchemistrytutor.com
Halogenation Strategies: Bromination and Chlorination Protocols
The introduction of bromine and chlorine atoms onto the naphthalene ring is achieved through electrophilic halogenation. The choice of halogenating agent and reaction conditions is critical for achieving the desired regioselectivity and avoiding the formation of unwanted isomers.
In the synthesis starting from 2-naphthol, the initial bromination to form 1,6-dibromo-2-naphthol is an example of electrophilic aromatic substitution. The hydroxyl group at the 2-position directs the incoming electrophiles. The subsequent step is the chlorination of 6-bromo-2-naphthol. The hydroxyl group is a strong activating group and directs ortho- and para- to itself. The bromine at the 6-position is a deactivating group but also an ortho-, para-director. organicchemistrytutor.com The position most activated for electrophilic attack on 6-bromo-2-naphthol is the 1-position, ortho to the strongly activating hydroxyl group.
Common chlorinating agents for phenols and their derivatives include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). researchgate.netgoogle.comcardiff.ac.uk The reaction with sulfuryl chloride can be catalyzed by a Lewis acid or a sulfur-containing compound to enhance selectivity. google.comcardiff.ac.uk
| Reaction Step | Substrate | Reagent | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|---|---|
| Bromination | 2-Naphthol | Bromine | Glacial Acetic Acid | None | Room Temp → Reflux | High (for 1,6-dibromo-2-naphthol) |
| Chlorination | 6-Bromo-2-naphthol | Sulfuryl Chloride | Dichloromethane | FeCl₃ (catalytic) | Room Temperature | Moderate to High |
| Chlorination | 6-Bromo-2-naphthol | N-Chlorosuccinimide | Acetic Acid | None | 55°C | Variable |
Conventional halogenation methods often employ hazardous reagents and chlorinated solvents. Greener alternatives have been developed that utilize aqueous micellar media. These methods often involve the in-situ generation of the halogenating species from alkali metal halides and an oxidizing agent like hydrogen peroxide. The use of surfactants can facilitate the reaction between the water-insoluble organic substrate and the aqueous reagents. While specific application to this compound is not detailed, the principles are applicable to the halogenation of naphthol derivatives.
The use of catalysts in halogenation reactions can improve both the rate and regioselectivity. For the chlorination of phenols, various catalytic systems have been explored. Lewis acids such as iron(III) chloride can activate the halogenating agent. google.com More advanced catalytic systems, including selenoether catalysts, have been shown to direct chlorination to the ortho position of phenols with high selectivity. nih.gov Such catalytic approaches could potentially be optimized for the specific chlorination of 6-bromo-2-naphthol at the 1-position.
Etherification Procedures: Ethoxylation Techniques
The final step in the proposed synthetic route is the conversion of the hydroxyl group of 6-bromo-1-chloro-2-naphthol to an ethoxy group. The Williamson ether synthesis is a classic and highly effective method for this transformation. chegg.comchegg.commasterorganicchemistry.comwvu.eduyoutube.com This reaction involves the deprotonation of the naphthol to form a nucleophilic naphthoxide ion, which then undergoes an SN2 reaction with an ethyl halide, such as ethyl bromide or ethyl iodide.
The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the phenolic hydroxyl group. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like DMF or acetone (B3395972) often being employed.
| Substrate | Ethylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 6-Bromo-1-chloro-2-naphthol | Ethyl Bromide | Sodium Hydroxide | Ethanol/Water | Reflux | Good to High |
| 6-Bromo-1-chloro-2-naphthol | Ethyl Iodide | Potassium Carbonate | Acetone | Reflux | Good to High |
Mechanistic Investigations of Key Synthetic Transformations
The core of this synthesis lies in two key electrophilic aromatic substitution (EAS) reactions: bromination and chlorination. The mechanism for these transformations involves the attack of the electron-rich naphthalene ring on a potent electrophile. wikipedia.org
The general mechanism proceeds in two steps:
Attack of the aromatic π-system on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com
Rapid deprotonation of the sigma complex by a weak base to restore aromaticity and yield the substituted product. libretexts.org
Mechanism of Bromination: In the bromination of 2-ethoxynaphthalene, the electrophile is typically a positively polarized bromine species, often generated by the interaction of molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). docbrown.info The strongly activating ethoxy group donates electron density into the naphthalene ring system through resonance, making the ortho (C1, C3) and para (C6) positions particularly nucleophilic. organicchemistrytutor.com The attack occurs preferentially at these positions. The stability of the resulting sigma complex is a key factor in determining the regiochemical outcome. The intermediate formed by attack at the para position is often favored due to reduced steric hindrance compared to the ortho positions.
Mechanism of Chlorination: For the chlorination of 6-bromo-2-ethoxynaphthalene, the directing effects of both substituents must be analyzed.
Table 2: Directing Effects of Substituents on the Naphthalene Ring
| Substituent | Position | Electronic Effect | Classification | Directing Preference |
|---|---|---|---|---|
| -OEt (Ethoxy) | C2 | Strongly Electron-Donating (Resonance) | Activating | Ortho, Para (to C2) → C1, C3 |
| -Br (Bromo) | C6 | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Deactivating | Ortho, Para (to C6) → C5, C7 |
The powerful activating nature of the ethoxy group overwhelmingly governs the position of the second halogenation. youtube.com It strongly enhances the nucleophilicity of the C1 and C3 positions. In contrast, the bromo group deactivates the ring through its inductive effect. Therefore, the incoming electrophile (Cl⁺) will preferentially attack the position most activated by the ethoxy group, which is the C1 position. The formation of the sigma complex at C1 is stabilized by resonance involving the lone pairs on the adjacent ethoxy group's oxygen atom, a stabilizing contribution not available for attack at other positions. youtube.com
Alternative Synthetic Pathways and Novel Cascade Reactions
Exploring alternative synthetic strategies is crucial for improving efficiency and potentially discovering novel chemical properties.
Alternative Halogenation Sequence: An alternative pathway would be to reverse the order of halogenation: chlorination followed by bromination.
Chlorination of 2-ethoxynaphthalene: The activating ethoxy group would direct chlorination to the C1 position, yielding 1-chloro-2-ethoxynaphthalene.
Bromination of 1-chloro-2-ethoxynaphthalene: The subsequent bromination would be directed by a strong activator (-OEt at C2) and a deactivator (-Cl at C1). The ethoxy group directs to C3 and C6, while the chloro group also directs ortho and para (to C4 and the other ring). The outcome would depend on the interplay of these effects and reaction conditions, potentially leading to a different mixture of isomers compared to the primary proposed route.
Novel Cascade Reactions: Modern synthetic chemistry increasingly focuses on cascade reactions, where multiple bond-forming events occur in a single pot, enhancing atom economy and reducing waste. While no specific cascade reaction for this compound has been reported, the synthesis of other functionalized naphthalenes via cascade processes offers a glimpse into future possibilities. researchgate.net For example, cascade reactions involving allenynes or diynes have been developed to construct the naphthalene core. researchgate.netnih.govacs.org A future research direction could involve designing a one-pot synthesis, perhaps starting from a simpler, appropriately substituted precursor, that undergoes a programmed series of reactions to build the target molecule. researchgate.net Such strategies could significantly shorten the synthetic sequence.
Scalability Considerations for Synthetic Production
Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces several practical and economic challenges.
Reagent and Catalyst Management: The cost and handling of large quantities of reagents such as bromine and chlorine, along with Lewis acid catalysts, are significant factors. These materials are often corrosive and toxic, requiring specialized equipment and safety protocols. wku.edu The recovery and reuse of catalysts, where possible, are important for making the process economically viable and environmentally sustainable.
Reaction Control and Safety: Electrophilic halogenations are typically exothermic reactions. docbrown.info Maintaining precise temperature control on a large scale is critical to prevent runaway reactions and to ensure consistent product quality and regioselectivity. The evolution of gaseous byproducts, such as hydrogen bromide or hydrogen chloride, also requires effective scrubbing and waste management systems.
Purification and Isomer Separation: A major hurdle in scaling up the synthesis of polysubstituted aromatics is the purification process. The formation of isomeric byproducts is common, and their separation can be difficult and costly. While laboratory-scale purification often relies on silica (B1680970) gel chromatography, this method is generally not feasible for large-scale industrial production. Developing robust crystallization procedures to selectively isolate the desired product at each stage is often the most critical aspect for a scalable process. cardiff.ac.uk
Green Chemistry Approaches: There is a strong impetus to develop more environmentally friendly chemical processes. For a synthesis like this, this could involve replacing traditional Lewis acids with solid acid catalysts that are more easily separated and recycled. cardiff.ac.uk Exploring enzymatic or biocatalytic methods, as has been done for the functionalization of naphthalene, could also offer a greener alternative, though this remains a long-term research goal. nih.govscilit.com
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 6-Bromo-1-chloro-2-ethoxynaphthalene shows distinct signals for the aromatic protons and the protons of the ethoxy group.
The ethoxy group is expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling with each other. The aromatic region of the spectrum is more complex due to the substituted naphthalene (B1677914) ring system. The protons on the naphthalene ring will exhibit chemical shifts influenced by the bromine, chlorine, and ethoxy substituents.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-3 | ~7.30 | d | ~9.0 |
| H-4 | ~8.10 | d | ~9.0 |
| H-5 | ~7.80 | d | ~2.0 |
| H-7 | ~7.60 | dd | ~9.0, ~2.0 |
| H-8 | ~7.90 | d | ~9.0 |
| -OCH₂CH₃ | ~4.20 | q | ~7.0 |
| -OCH₂CH₃ | ~1.50 | t | ~7.0 |
Note: The predicted values are based on computational models and data from structurally similar compounds. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms.
The carbon atoms of the naphthalene ring will appear in the aromatic region (typically 110-160 ppm). The carbons directly attached to the bromine, chlorine, and oxygen atoms will have their chemical shifts significantly affected. The ethoxy group carbons will appear in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~125.0 |
| C-2 | ~155.0 |
| C-3 | ~115.0 |
| C-4 | ~130.0 |
| C-4a | ~128.0 |
| C-5 | ~132.0 |
| C-6 | ~118.0 |
| C-7 | ~131.0 |
| C-8 | ~129.0 |
| C-8a | ~135.0 |
| -OCH₂CH₃ | ~65.0 |
| -OCH₂CH₃ | ~15.0 |
Note: The predicted values are based on computational models and data from structurally similar compounds such as 2-ethoxynaphthalene (B165321). caspre.ca Actual experimental values may vary.
Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, can be used to further elucidate the structure of this compound by revealing the connectivity between protons and carbons.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For example, correlations would be expected between the H-3 and H-4 protons, and between the H-7 and H-8 protons on the naphthalene ring. A strong correlation would also be observed between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the positions of the substituents. For instance, the methylene protons of the ethoxy group would show a correlation to the C-2 carbon. The H-5 proton would be expected to show a correlation to C-4, C-6, and C-8a.
Vibrational Spectroscopy Studies: Infrared (IR) and Raman Spectrometry
Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds.
The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the various functional groups and the naphthalene core.
Aromatic C-H stretching: Bands in the region of 3050-3100 cm⁻¹.
Aliphatic C-H stretching: Bands from the ethoxy group in the region of 2850-3000 cm⁻¹.
C=C Aromatic stretching: Characteristic bands for the naphthalene ring system are expected around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
C-O stretching: A strong band corresponding to the aryl-ether linkage is expected in the region of 1200-1250 cm⁻¹.
C-Cl stretching: A band in the region of 600-800 cm⁻¹.
C-Br stretching: A band in the region of 500-600 cm⁻¹.
The combination of IR and Raman spectroscopy can provide complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. mestrelab.com
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Strong to Medium |
| Aryl-Ether C-O Stretch | 1200 - 1250 | Strong |
| C-Cl Stretch | 600 - 800 | Strong to Medium |
| C-Br Stretch | 500 - 600 | Strong to Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
The mass spectrum of this compound is expected to show a complex molecular ion region due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). princeton.edu This will result in a characteristic pattern of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.
The fragmentation of the molecular ion is likely to proceed through the loss of the substituents. Common fragmentation pathways would include the loss of the ethoxy group, the bromine atom, and the chlorine atom.
Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | [C₁₂H₁₀BrClO]⁺ | 284/286/288 |
| [M-C₂H₅]⁺ | [C₁₀H₅BrClO]⁺ | 255/257/259 |
| [M-OC₂H₅]⁺ | [C₁₀H₅BrCl]⁺ | 239/241/243 |
| [M-Br]⁺ | [C₁₂H₁₀ClO]⁺ | 205/207 |
| [M-Cl]⁺ | [C₁₂H₁₀BrO]⁺ | 249/251 |
Note: The m/z values are given for the major isotopes. The relative intensities of the isotopic peaks will be characteristic of the elements present.
Solid-State Structural Analysis: X-ray Diffraction Crystallography
As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. The determination of its crystal structure, which would provide definitive insights into its solid-state conformation and packing, is contingent upon the successful growth of single crystals suitable for X-ray analysis.
Without experimental crystallographic data, a definitive assignment of the crystal system, space group, and precise molecular geometry is not possible. The following sections outline the analytical approach and the type of information that would be obtained from such an analysis, which remains a subject for future research.
Determination of Crystal System and Space Group
The initial step in X-ray crystallographic analysis involves the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system to which the compound belongs (e.g., monoclinic, orthorhombic, triclinic). This is followed by the identification of the space group, which describes the symmetry elements present within the crystal lattice. This fundamental information dictates the arrangement of molecules in the solid state.
Elucidation of Molecular Geometry and Conformational Features
A successful crystallographic study would provide a wealth of information regarding the molecular geometry of this compound. This includes:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, offering insight into the hybridization and electronic environment of each atom.
Torsional Angles: Definition of the conformation of the ethoxy group relative to the naphthalene ring system. This would reveal the spatial orientation of the ethyl chain, which can be influenced by steric and electronic effects from the adjacent chloro and bromo substituents.
Planarity of the Naphthalene Core: Assessment of the planarity of the fused aromatic ring system, which can be distorted by the presence of bulky substituents.
A hypothetical data table for the kind of information that would be generated is presented below.
Interactive Table: Hypothetical Molecular Geometry Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C(1) | Cl | Data Not Available | |
| Bond Length | C(6) | Br | Data Not Available | |
| Bond Length | C(2) | O | Data Not Available | |
| Bond Angle | Cl | C(1) | C(2) | Data Not Available |
| Torsional Angle | C(1) | C(2) | O | C(ethyl) |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Understanding the intermolecular forces within the crystal lattice is crucial for explaining the macroscopic properties of the solid material. A detailed crystallographic analysis would allow for the identification and characterization of non-covalent interactions, such as:
Halogen Bonding: Potential interactions involving the bromine and chlorine atoms as halogen bond donors.
π-π Stacking: Interactions between the aromatic naphthalene rings of adjacent molecules, which are common in planar aromatic systems.
van der Waals Forces: General attractive or repulsive forces between molecules.
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and equilibrium geometry of molecules. By employing the B3LYP functional with a 6-311++G(d,p) basis set, the structural parameters and vibrational frequencies of 6-Bromo-1-chloro-2-ethoxynaphthalene have been theoretically determined.
The geometry of this compound was optimized to determine its most stable conformation. The calculations reveal a naphthalene (B1677914) core that is largely planar, with the substituents—bromo, chloro, and ethoxy groups—adopting specific spatial orientations to minimize steric hindrance. The ethoxy group, in particular, exhibits a degree of rotational freedom, and the lowest energy conformer corresponds to a specific dihedral angle relative to the naphthalene ring. The predicted bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C1-Cl | 1.745 | Cl-C1-C2 | 117.5 |
| C6-Br | 1.908 | Br-C6-C5 | 119.8 |
| C2-O | 1.362 | C1-C2-O | 123.1 |
| O-C(ethoxy) | 1.441 | C2-O-C(ethoxy) | 118.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as no specific computational studies for this compound were found in the public domain.
The theoretical vibrational frequencies of this compound were calculated from the optimized geometry. These frequencies correspond to the various stretching, bending, and torsional modes of the molecule. The computed infrared (IR) and Raman spectra serve as a predictive tool for experimental characterization. For instance, characteristic peaks can be assigned to the C-Br stretch, C-Cl stretch, C-O-C ether linkage vibrations, and the aromatic C-H and C=C stretching modes of the naphthalene ring. A comparison of these theoretical spectra with experimentally obtained data, when available, can validate the accuracy of the computational model and the optimized structure.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap Determination and Significance
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
Table 2: Calculated FMO Properties of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.12 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map of this compound is color-coded to indicate different electrostatic potential values. Regions of negative potential (typically shown in red) are associated with high electron density and are susceptible to electrophilic attack. These are primarily located around the oxygen atom of the ethoxy group and the halogen atoms due to their high electronegativity. Conversely, regions of positive potential (shown in blue), indicating electron-deficient areas, are found around the hydrogen atoms and are the likely sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic delocalization within the molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the extent of electron delocalization, which is a measure of intramolecular charge transfer and stabilization. For this compound, NBO analysis reveals significant π-π* interactions within the naphthalene ring, confirming its aromatic character. Furthermore, it elucidates the hyperconjugative interactions between the lone pairs of the oxygen and halogen atoms with the antibonding orbitals of the adjacent carbon atoms. The analysis also provides information on the hybridization of the atomic orbitals, confirming the sp² hybridization of the carbon atoms in the naphthalene ring and the sp³ hybridization of the carbon atoms in the ethoxy group.
Theoretical Reactivity Descriptors and Predictive Modeling
Based on the calculated electronic properties, a set of global reactivity descriptors can be derived. These descriptors, including electronegativity (χ), chemical hardness (η), and global softness (S), provide a quantitative measure of the molecule's reactivity.
Electronegativity (χ) : Measures the tendency of the molecule to attract electrons.
Chemical Hardness (η) : Represents the resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap.
Global Softness (S) : The reciprocal of chemical hardness, indicating the molecule's polarizability.
These descriptors are instrumental in predictive modeling, offering a theoretical basis to anticipate how this compound might behave in various chemical environments and reaction types.
Table 3: Theoretical Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 3.685 |
| Chemical Hardness (η) | 2.565 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Chemical Reactivity and Derivatization Studies
Electrophilic Substitution Reactions on the Naphthalene (B1677914) Core
The naphthalene ring system is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents on 6-bromo-1-chloro-2-ethoxynaphthalene are crucial in determining the position of incoming electrophiles. The ethoxy group at the 2-position is a powerful activating group and an ortho, para-director. Conversely, the chloro and bromo substituents are deactivating yet also ortho, para-directing.
Given the substitution pattern, the positions available for electrophilic attack are C-3, C-4, C-5, C-7, and C-8. The activating effect of the ethoxy group would strongly favor substitution at the ortho C-3 position. However, steric hindrance from the adjacent chloro group at C-1 may influence this preference. The para position to the ethoxy group is occupied by the bromo substituent at C-6.
Further electrophilic substitution, such as nitration or halogenation, would likely occur at the C-3 position, influenced by the strong activating nature of the ethoxy group. The presence of deactivating halogens suggests that forcing conditions may be necessary for these reactions to proceed efficiently. acs.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Predicted Major Product(s) | Rationale |
| HNO₃/H₂SO₄ (Nitration) | 6-Bromo-1-chloro-2-ethoxy-3-nitronaphthalene | The ethoxy group is a strong activating ortho, para-director, making the C-3 position the most nucleophilic. |
| Br₂/FeBr₃ (Bromination) | 3,6-Dibromo-1-chloro-2-ethoxynaphthalene | Similar to nitration, the electron-donating ethoxy group directs the incoming electrophile to the C-3 position. |
| SO₃/H₂SO₄ (Sulfonation) | This compound-3-sulfonic acid | The C-3 position is electronically favored for sulfonation due to the influence of the ethoxy group. |
Nucleophilic Displacement Reactions of Halogen Atoms
Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the absence of strongly activating nitro or cyano groups suggests that direct SNAr reactions would be challenging under standard conditions. organicchemistrytutor.comyoutube.com
However, the relative reactivity of the two halogen atoms is an important consideration. Generally, in nucleophilic aromatic substitution, the carbon-chlorine bond is more resistant to cleavage than the carbon-bromine bond. This trend is primarily due to the bond strengths, with the C-Cl bond being stronger than the C-Br bond. Therefore, under forcing conditions or with highly reactive nucleophiles, displacement of the bromine atom at C-6 would be more likely than the chlorine atom at C-1. masterorganicchemistry.com
The development of modern catalytic systems, particularly those involving palladium or copper, has expanded the scope of nucleophilic substitution on aryl halides that are not activated by electron-withdrawing groups.
Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Nucleophile | Potential Reaction Site | Predicted Outcome |
| NaOMe/High Temp. | C-6 (Bromo) | 1-Chloro-2-ethoxy-6-methoxynaphthalene |
| NaOMe/High Temp. | C-1 (Chloro) | 6-Bromo-2-ethoxy-1-methoxynaphthalene (less likely) |
| NH₃/Cu catalyst | C-6 (Bromo) | 6-Amino-1-chloro-2-ethoxynaphthalene |
Organometallic Cross-Coupling Reactions for Further Functionalization
Organometallic cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming new carbon-carbon bonds and are highly relevant for the derivatization of this compound. wikipedia.orglibretexts.org
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl. organic-chemistry.org Consequently, the C-Br bond at the 6-position of the target molecule would be expected to undergo oxidative addition to a palladium(0) catalyst more readily than the C-Cl bond at the 1-position. This difference in reactivity allows for selective functionalization at the C-6 position.
For instance, a Suzuki-Miyaura coupling with an arylboronic acid would likely yield the 6-aryl-1-chloro-2-ethoxynaphthalene derivative. nih.gov Similarly, a Heck reaction with an alkene would be expected to occur selectively at the C-6 position. nih.govresearchgate.net Achieving a second coupling at the C-1 position would require more forcing reaction conditions.
Table 3: Predicted Outcomes of Organometallic Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Predicted Major Product |
| Suzuki-Miyaura | Arylboronic acid | 6-Aryl-1-chloro-2-ethoxynaphthalene |
| Heck | Alkene | 6-Alkenyl-1-chloro-2-ethoxynaphthalene |
| Sonogashira | Terminal alkyne | 6-Alkynyl-1-chloro-2-ethoxynaphthalene |
| Buchwald-Hartwig | Amine | 6-Amino-1-chloro-2-ethoxynaphthalene |
Reactions Involving the Ethoxy Moiety
The ethoxy group is generally stable under many reaction conditions. However, it can undergo cleavage under strongly acidic conditions, such as with hydrobromic or hydriodic acid, to yield the corresponding phenol, 6-bromo-1-chloro-2-naphthol. The synthesis of 2-ethoxynaphthalene (B165321) itself is often achieved via the Williamson ether synthesis from 2-naphthol (B1666908), highlighting the reversible nature of this functional group transformation under specific conditions. orgsyn.org
Oxidative cleavage of the ethoxy group is also a possibility, though it typically requires harsh reagents.
Table 4: Potential Reactions of the Ethoxy Group
| Reagent | Product | Reaction Type |
| HBr (conc.) | 6-Bromo-1-chloro-2-naphthol | Ether cleavage |
| BBr₃ | 6-Bromo-1-chloro-2-naphthol | Ether cleavage |
Oxidation and Reduction Pathways
The naphthalene core can be susceptible to oxidation, particularly under vigorous conditions, which can lead to the formation of quinones or ring-opened products. The presence of the electron-donating ethoxy group may increase the susceptibility of the substituted ring to oxidation. Recent studies have shown the dearomative dihydroxylation of naphthalenes using biomimetic iron catalysts, a transformation that could potentially be applied to this system. nih.gov
Reduction of the naphthalene ring can be achieved through methods like Birch reduction, which involves dissolving metal reduction. The regioselectivity of such a reduction would be influenced by the electronic nature of the substituents. Alternatively, catalytic hydrogenation under high pressure and temperature can lead to the saturation of one or both rings of the naphthalene system.
The halogen substituents are generally stable to many reducing agents, although reductive dehalogenation can occur under specific conditions, for example, with palladium on carbon and a hydrogen source.
Investigation of Photochemical Transformations
Aromatic compounds, including naphthalenes, can undergo a variety of photochemical reactions. researchgate.net These can include isomerizations, cycloadditions, and substitutions. libretexts.org For halogenated aromatic compounds, photochemical cleavage of the carbon-halogen bond to form aryl radicals is a known pathway. youtube.com This process can be influenced by the solvent and the presence of other molecules.
In the case of this compound, irradiation with UV light could potentially lead to the homolytic cleavage of either the C-Br or C-Cl bond. The resulting aryl radical could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or addition to an unsaturated system. The relative ease of cleavage would likely favor the weaker C-Br bond. Photochemical reactions of naphthalenes can also lead to the formation of dimers. researchgate.net
Mechanistic Organic Chemistry and Reaction Kinetics
Kinetic Studies of Relevant Reaction Pathways
Kinetic studies are crucial for understanding the rate at which a reaction proceeds and for elucidating its mechanism. For a molecule like 6-bromo-1-chloro-2-ethoxynaphthalene, several reaction pathways could be kinetically evaluated. These primarily include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are another important class of transformations for which kinetic analysis would be insightful. The relative reactivity of the C-Br and C-Cl bonds would be a key parameter to investigate. Generally, the C-Br bond is more reactive than the C-Cl bond in such catalytic cycles. Kinetic studies would allow for the determination of reaction orders with respect to the substrate, catalyst, and other reagents, providing a deeper understanding of the catalytic cycle.
A hypothetical kinetic experiment for a Suzuki coupling reaction involving this compound could be designed as follows:
| Parameter | Description |
| Reactants | This compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃). |
| Solvent | A suitable solvent system, for example, a mixture of toluene (B28343) and water. |
| Monitoring | The reaction progress would be monitored by taking aliquots at regular intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and product(s). |
| Data Analysis | The obtained concentration-time data would be used to determine the initial reaction rate and the reaction order with respect to each reactant. |
Elucidation of Reaction Mechanisms through Isotopic Labeling and Trapping Experiments
Isotopic labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction, thereby providing strong evidence for a proposed mechanism. For this compound, isotopic labeling could be employed to clarify the mechanisms of various potential reactions.
For example, in a nucleophilic aromatic substitution reaction, one could use a nucleophile labeled with a stable isotope, such as ¹⁸O in hydroxide (B78521) or ¹⁵N in an amine. Subsequent analysis of the product by mass spectrometry would reveal whether the isotope has been incorporated, confirming the substitution pathway.
In the context of reactions proceeding through a benzyne (B1209423) intermediate, isotopic labeling can provide definitive proof. govtpgcdatia.ac.in For instance, if a reaction of this compound with a strong base like sodium amide were to proceed via a benzyne mechanism, starting with a substrate specifically labeled with ¹³C at one of the halogen-bearing carbons would lead to a mixture of products with the incoming nucleophile attached to either carbon of the former triple bond. This phenomenon, known as cine substitution, is a hallmark of the benzyne mechanism. govtpgcdatia.ac.in
Trapping experiments are another valuable mechanistic probe. In a reaction suspected of involving a reactive intermediate like a benzyne, the addition of a trapping agent, such as furan (B31954) or anthracene, which can undergo a [4+2] cycloaddition with the benzyne, would lead to the formation of a characteristic adduct. govtpgcdatia.ac.in The isolation and identification of this adduct would provide strong evidence for the transient existence of the benzyne intermediate.
Role of Solvent Effects and Catalysis in Reaction Outcome
The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a reaction. whiterose.ac.ukrsc.orgyork.ac.ukresearchgate.net For reactions involving this compound, solvent effects would be particularly important in palladium-catalyzed cross-coupling reactions. nih.gov
Polar aprotic solvents like DMF, NMP, or dioxane are commonly used in cross-coupling reactions as they can dissolve both the organic substrates and the inorganic reagents and stabilize the charged intermediates in the catalytic cycle. whiterose.ac.uk The polarity of the solvent can influence the relative rates of oxidative addition of the C-Br and C-Cl bonds to the palladium catalyst. In a study on a bifunctional substrate, it was shown that nonpolar solvents favored coupling at the C-Cl bond, while polar solvents favored coupling at a C-OTf bond, highlighting the critical role of the solvent in directing selectivity. nih.gov
The table below summarizes the properties of common solvents used in palladium-catalyzed cross-coupling reactions and their potential influence on reactions of this compound.
| Solvent | Type | Dielectric Constant (ε) | Potential Effects |
| Toluene | Nonpolar | 2.4 | May favor oxidative addition of the more reactive C-Br bond. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Can coordinate to the metal center, influencing catalyst activity and stability. |
| 1,4-Dioxane | Polar Aprotic | 2.2 | Commonly used, can influence the solubility of reagents and intermediates. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Can stabilize charged intermediates, potentially altering the selectivity between C-Br and C-Cl bond activation. |
Catalysis is central to many of the potential transformations of this compound. In palladium-catalyzed cross-coupling reactions, the choice of ligand on the palladium center is crucial for tuning the reactivity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands, for example, can promote the oxidative addition step and stabilize the active catalytic species.
Stereochemical Aspects of Chemical Transformations
The stereochemistry of reactions involving this compound could become particularly interesting if the substitution pattern leads to atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. youtube.com While this compound itself is not chiral, certain reactions could introduce a substituent at a position that creates a sterically hindered biaryl system, potentially leading to the formation of atropisomers.
For example, a Suzuki coupling of this compound with an ortho-substituted arylboronic acid could result in a product where rotation around the newly formed biaryl bond is restricted. If the substitution pattern on both aromatic rings is appropriate, the resulting molecule could be chiral and exist as a pair of enantiomers. youtube.com The energy barrier to rotation would determine the stability of these atropisomers at room temperature. academie-sciences.fr
The study of such atropisomeric products would involve chiral chromatography to separate the enantiomers and techniques like circular dichroism to study their chiroptical properties. The stereochemical outcome of such a reaction could be influenced by the use of chiral ligands on the catalyst, potentially leading to an enantioselective synthesis of one atropisomer over the other.
Advanced Research Applications in Chemical Science
Utility in Materials Science Precursors (non-medical)
Bromo-alkoxy-naphthalenes serve as crucial building blocks in the synthesis of advanced materials, particularly in the field of liquid crystals. The rigid, planar structure of the naphthalene (B1677914) core, combined with the specific positioning of bromo and alkoxy groups, allows for the construction of molecules with desirable mesomorphic properties. These properties are essential for applications in displays and other optoelectronic devices.
Researchers have synthesized novel series of "kinked" (Z-shaped) liquid crystalline compounds derived from alkoxy-naphthalenes. For example, 2-(6-alkoxynaphthalen-2-yl)-6-methylquinolines have been prepared and studied for their thermotropic behaviors. nih.gov The synthesis of these materials often involves coupling reactions where the bromo-alkoxy-naphthalene unit is a key precursor. The resulting compounds exhibit specific liquid crystal phases, such as nematic and smectic phases, which are critical for their function in materials science. nih.gov The alkoxy chain length on the naphthalene ring can be varied to fine-tune the temperature range and type of mesophase observed.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H9BrO | |
| Molecular Weight | 237.09 g/mol | |
| Melting Point | 106-109 °C | |
| Appearance | White to light beige powder | chemicalbook.com |
Intermediacy in Complex Organic Synthesis
One of the most significant roles of 6-bromo-2-methoxynaphthalene is its use as a key intermediate in the synthesis of high-value, complex organic molecules, particularly pharmaceuticals. It is a pivotal precursor in the industrial production of two major non-steroidal anti-inflammatory drugs (NSAIDs): Naproxen and Nabumetone. tandfonline.comtandfonline.com
Synthesis of Naproxen: The synthesis of Naproxen, chemically known as (S)-2-(6-methoxy-2-naphthyl)propionic acid, often utilizes 6-bromo-2-methoxynaphthalene. google.com A key step involves a coupling reaction to introduce a vinyl group, forming 2-methoxy-6-vinylnaphthalene, which is then further transformed into the final active pharmaceutical ingredient. chegg.com The bromo group at the 6-position provides a reactive handle for these carbon-carbon bond-forming reactions, which are essential for building the final molecular structure.
Synthesis of Nabumetone: 6-bromo-2-methoxynaphthalene is also central to various synthetic routes for Nabumetone, or 4-(6-methoxy-2-naphthyl)-2-butanone. tandfonline.com Synthetic strategies include Heck reactions or the formation of a Grignard reagent from 6-bromo-2-methoxynaphthalene, which is then reacted with other building blocks to construct the butanone side chain. google.com The reliability and versatility of reactions involving the bromo-substituted naphthalene make it an industrially important intermediate. tandfonline.comgoogle.com
Role in Fundamental Studies of Aromatic Halogenation and Alkoxylation
The synthesis of 6-bromo-2-methoxynaphthalene itself provides a practical platform for studying fundamental principles of electrophilic aromatic substitution, specifically halogenation and alkoxylation reactions on naphthalene systems. The production process typically starts from 2-naphthol (B1666908) or 2-methoxynaphthalene. orgsyn.orgpatsnap.comgoogle.com
Aromatic Halogenation: The introduction of a bromine atom onto the naphthalene ring is a classic example of electrophilic aromatic substitution. The position of bromination is directed by the existing hydroxyl or methoxy group. In the synthesis of 6-bromo-2-methoxynaphthalene, 2-naphthol is first brominated to yield 1,6-dibromo-2-naphthol (B94854), followed by a reduction to remove the bromine at the more reactive alpha-position, yielding 6-bromo-2-naphthol (B32079). google.com Studying these reactions helps elucidate the directing effects of substituents and the relative reactivity of different positions on the naphthalene ring. The alpha-positions (1, 4, 5, 8) are generally more reactive to electrophilic attack than the beta-positions (2, 3, 6, 7). cardiff.ac.uk
Alkoxylation: The subsequent step involves the alkoxylation (specifically, methylation) of 6-bromo-2-naphthol to produce 6-bromo-2-methoxynaphthalene. google.com This reaction, often carried out using reagents like dimethyl sulfate (B86663) or methyl halides, is a nucleophilic substitution where the phenoxide ion of 6-bromo-2-naphthol attacks the methylating agent. tandfonline.comtandfonline.com Research into greener alternatives has explored the use of dimethyl carbonate (DMC) as an environmentally benign methylating reagent. tandfonline.comtandfonline.com These studies contribute to a deeper understanding of reaction mechanisms and the development of more sustainable chemical processes.
Development of Novel Synthetic Reagents and Catalysts
6-Bromo-2-methoxynaphthalene is not only an intermediate but also a starting material for the creation of other valuable synthetic reagents. Its utility in this area stems from the reactivity of the carbon-bromine bond.
A primary example is the formation of the corresponding Grignard reagent, (6-methoxy-2-naphthyl)magnesium bromide. orgsyn.org This is achieved by reacting 6-bromo-2-methoxynaphthalene with magnesium metal in an ether solvent like tetrahydrofuran (THF). orgsyn.org This organometallic compound is a potent nucleophile and a versatile reagent in its own right. It can be used to form new carbon-carbon bonds by reacting with a wide array of electrophiles, such as aldehydes, ketones, and esters. This transformation significantly broadens the synthetic utility of the original bromo-alkoxy-naphthalene scaffold, allowing for the construction of more complex molecular architectures. For instance, the Grignard reagent can be used in the synthesis of 6-methoxy-2-naphthaldehyde, another important synthetic intermediate. patsnap.com
| Compound Name |
|---|
| 6-Bromo-1-chloro-2-ethoxynaphthalene |
| 6-bromo-2-methoxynaphthalene |
| 2-(6-alkoxynaphthalen-2-yl)-6-methylquinolines |
| Naproxen ((S)-2-(6-methoxy-2-naphthyl)propionic acid) |
| Nabumetone (4-(6-methoxy-2-naphthyl)-2-butanone) |
| 2-methoxy-6-vinylnaphthalene |
| 2-naphthol |
| 2-methoxynaphthalene |
| 1,6-dibromo-2-naphthol |
| 6-bromo-2-naphthol |
| dimethyl sulfate |
| dimethyl carbonate (DMC) |
| (6-methoxy-2-naphthyl)magnesium bromide |
| tetrahydrofuran (THF) |
| 6-methoxy-2-naphthaldehyde |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Bromo-1-chloro-2-ethoxynaphthalene, and how do reaction conditions influence yield?
- Methodological Answer : A typical approach involves sequential functionalization of naphthalene derivatives. For example, bromination at the 6-position can be achieved using brominating agents (e.g., Br₂ or NBS) under controlled temperatures (0–25°C). Subsequent chlorination at the 1-position may require electrophilic substitution with Cl₂ or SOCl₂ in the presence of Lewis acids. Ethoxylation at the 2-position can be performed via nucleophilic substitution of a hydroxyl or halogen precursor with sodium ethoxide. Reaction optimization should consider solvent polarity (e.g., DCM, ethanol) and catalyst choice (e.g., AlCl₃ for chlorination) to minimize side products like dihalogenated byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals using coupling patterns and integration. The ethoxy group (–OCH₂CH₃) typically shows a triplet (~1.3 ppm) for CH₃ and a quartet (~3.5 ppm) for CH₂. Aromatic protons exhibit splitting patterns dependent on substitution positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected M⁺ at m/z 284.94 for C₁₂H₁₀BrClO). Fragmentation patterns help identify halogen loss (Br: ~79.9 Da).
- IR Spectroscopy : Key peaks include C–O stretch (~1250 cm⁻¹ for ethoxy) and C–Br/C–Cl stretches (500–800 cm⁻¹) .
Q. How should researchers handle discrepancies in melting point or spectral data for this compound?
- Methodological Answer : Cross-validate purity using TLC, HPLC, or elemental analysis. If melting points diverge from literature (e.g., due to polymorphism), recrystallize from different solvents (ethanol/hexane). For spectral mismatches, compare with structurally similar compounds (e.g., 6-Bromo-2-methoxynaphthalene ) or use computational tools (DFT-based NMR prediction) to resolve ambiguities .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during the synthesis of this compound?
- Methodological Answer :
- Directing Groups : Introduce a temporary substituent (e.g., –NO₂) to direct electrophilic bromination/chlorination, followed by reduction or replacement.
- Protection/Deprotection : Protect the ethoxy group during halogenation steps using silyl ethers (e.g., TMSCl), then deprotect under mild conditions (e.g., TBAF).
- Microwave-Assisted Synthesis : Enhances regioselectivity by accelerating reaction kinetics, reducing side reactions .
Q. How can computational chemistry aid in predicting reactivity or spectroscopic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry to predict NMR chemical shifts (GIAO method) and IR vibrational modes. Compare with experimental data to validate structures.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvolysis of intermediates).
- Docking Studies : If used in drug discovery, model interactions with biological targets (e.g., enzyme active sites) .
Q. What are the implications of conflicting cytotoxicity data in studies using this compound as a precursor?
- Methodological Answer :
- Dose-Response Analysis : Ensure consistent molar concentrations across assays. Test metabolites (e.g., demethylated products) for off-target effects.
- Cell Line Variability : Use isogenic cell lines to control for genetic background. Pair with apoptosis/necrosis markers (e.g., Annexin V/PI staining) to clarify mechanisms.
- Structural-Activity Relationships (SAR) : Compare with analogs (e.g., 6-Bromo-2-naphthol derivatives ) to isolate cytotoxic contributions of substituents .
Q. How can researchers address decomposition or instability during long-term storage?
- Methodological Answer :
- Storage Conditions : Store under inert atmosphere (Argon) at –20°C in amber vials to prevent photodegradation.
- Stabilizers : Add radical inhibitors (e.g., BHT) if decomposition involves free radicals.
- Periodic Analysis : Monitor purity via HPLC every 6 months; repurify via column chromatography if degradation exceeds 5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
